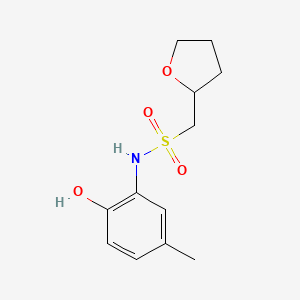
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide, commonly known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of G protein-coupled receptor that are activated by extracellular nucleotides such as ATP and UTP. They are widely distributed in the body and play a role in many physiological processes such as inflammation, immune response, and neurotransmission. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
MRS2578 is a selective antagonist of the P2Y6 receptor, which is activated by extracellular nucleotides such as ATP and UTP. By blocking the activation of P2Y6 receptors, MRS2578 inhibits downstream signaling pathways that are involved in inflammation, immune response, and neurotransmission. This leads to a reduction in the physiological effects mediated by P2Y6 receptors.
Biochemical and physiological effects:
MRS2578 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, MRS2578 has been shown to have neuroprotective effects by reducing neuronal death and improving neurological function in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using MRS2578 in lab experiments is its high selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other P2 receptors. However, one limitation is that MRS2578 has relatively low potency compared to other P2Y6 receptor antagonists, which may require higher concentrations to achieve the desired effect.
未来方向
Further research is needed to fully understand the therapeutic potential of MRS2578 in various diseases. One direction could be to investigate the use of MRS2578 in combination with other drugs or therapies to enhance its efficacy. Another direction could be to develop more potent P2Y6 receptor antagonists with improved pharmacokinetic properties for clinical use. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the effects of MRS2578 on inflammation, immune response, and neuroprotection.
合成方法
MRS2578 can be synthesized using a multi-step synthetic route. The first step involves the protection of the hydroxyl group of 2-hydroxy-5-methylphenol with a tert-butyldimethylsilyl group. The protected phenol is then reacted with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(methylsulfonyl)ethanol in the presence of triethylamine to form the sulfonamide intermediate. Finally, the tert-butyldimethylsilyl group is removed using tetra-n-butylammonium fluoride to yield the final product, MRS2578.
科学研究应用
MRS2578 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, MRS2578 has been investigated as a potential treatment for cancer, as P2Y6 receptors are overexpressed in many types of cancer cells.
属性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-(oxolan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-4-5-12(14)11(7-9)13-18(15,16)8-10-3-2-6-17-10/h4-5,7,10,13-14H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOKMDTTIECFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
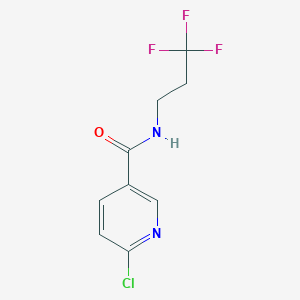
![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
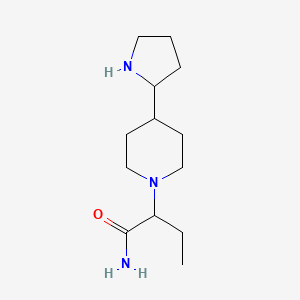
![3-[(Oxolan-2-ylmethylsulfonylamino)methyl]benzoic acid](/img/structure/B7569752.png)
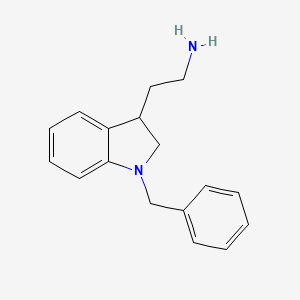
![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)
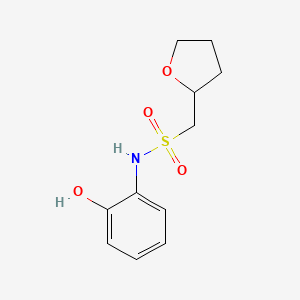
![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
![3-cyano-N-[2-(cyclohexen-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7569812.png)




